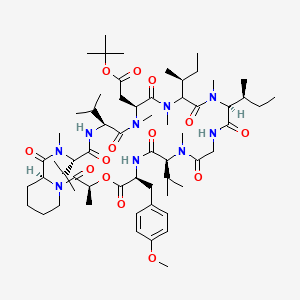
SJ-172550
Vue d'ensemble
Description
SJ-172550 est un inhibiteur de petite molécule qui cible l'interaction entre la protéine murine double minute X (MDMX) et la protéine suppresseur de tumeur p53. Ce composé a été identifié comme un agent thérapeutique potentiel pour les cancers où la voie p53 est inactivée en raison de la surexpression de MDMX .
Applications De Recherche Scientifique
SJ-172550 has several scientific research applications, particularly in the fields of cancer biology and medicinal chemistry. It is used to study the p53 pathway and its role in tumor suppression. By inhibiting the interaction between MDMX and p53, this compound helps to restore the function of p53, leading to apoptosis in cancer cells . This compound is also used in high-throughput screening assays to identify potential therapeutic agents for cancers with p53 pathway inactivation .
Mécanisme D'action
Target of Action
SJ-172550 is primarily targeted at MDMX (MDM4) . MDMX is a protein that plays a crucial role in the p53 pathway , which is a critical pathway regulating cell survival in response to genotoxic, hypoxic, or oncogenic signals . MDMX binds to p53, preventing its transcriptional activity .
Mode of Action
This compound acts by forming a covalent but reversible complex with MDMX . This complex locks MDMX into a conformation that is unable to bind p53 . The compound competes for the wild type p53 peptide binding to MDMX .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the p53 pathway . By inhibiting the interaction between MDMX and p53, this compound disrupts this pathway, which is often suppressed in tumors with wild type p53 due to increased expression of the p53 antagonists MDM2 or MDMX .
Pharmacokinetics
The stability of this complex is influenced by many factors, including the reducing potential of the media .
Result of Action
This compound effectively kills retinoblastoma cells in which the expression of MDMX is amplified . It causes p53-dependent cell death . The effect of this compound is additive when combined with an MDM2 inhibitor .
Action Environment
The action of this compound is influenced by various environmental factors. The relative stability of the complex it forms with MDMX is affected by the reducing potential of the media, the presence of aggregates, and other factors that influence the conformational stability of the protein .
Analyse Biochimique
Biochemical Properties
SJ-172550 was discovered in a biochemical high throughput screen for inhibitors of the interaction of MDMX and p53 . It has been characterized as a reversible inhibitor . The compound forms a covalent but reversible complex with MDMX and locks MDMX into a conformation that is unable to bind p53 .
Cellular Effects
This compound has been shown to induce dose-dependent apoptosis in wild-type p53 expressing Ewing sarcoma cell lines . It has also been found to cause p53 dependent cell death of retinoblastoma cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of a covalent but reversible complex with MDMX, which locks MDMX into a conformation that is unable to bind p53 . This complex mechanism of action hinders the further development of this compound as a selective MDMX inhibitor .
Temporal Effects in Laboratory Settings
The relative stability of the complex formed by this compound and MDMX is influenced by many factors including the reducing potential of the media, the presence of aggregates, and other factors that influence the conformational stability of the protein .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been reported in the literature, it is known that the compound induces dose-dependent apoptosis in wild-type p53 expressing Ewing sarcoma cell lines .
Metabolic Pathways
It is known that the compound interacts with MDMX, a protein that plays a key role in the p53 pathway .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de SJ-172550 implique la condensation de l'ester méthylique de l'acide 2-chloro-4-[(1,5-dihydro-3-méthyl-5-oxo-1-phényl-4H-pyrazol-4-ylidène)méthyl]-6-éthoxyphénoxyacétique avec des aldéhydes appropriés en présence d'acide chlorhydrique gazeux . Les conditions réactionnelles impliquent généralement l'utilisation d'un alcool approprié comme solvant.
Méthodes de production industrielle : Les méthodes de production industrielle de this compound ne sont pas largement documentées. Le processus de synthèse peut être mis à l'échelle en optimisant les conditions réactionnelles, l'utilisation de solvants et les techniques de purification pour garantir un rendement et une pureté élevés du produit final .
Analyse Des Réactions Chimiques
Types de réactions : SJ-172550 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que le cycle pyrazolone et le groupe phényle substitué par un chlore .
Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et les réactions de this compound comprennent les aldéhydes, l'acide chlorhydrique et divers alcools comme solvants . Les conditions réactionnelles impliquent souvent des températures modérées et des niveaux de pH contrôlés pour assurer la stabilité du composé.
Produits majeurs : Le produit majeur formé à partir des réactions impliquant this compound est le composé inhibiteur souhaité lui-même, qui est caractérisé par sa capacité à se lier à la poche de liaison p53 de MDMX .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la biologie du cancer et de la chimie médicinale. Il est utilisé pour étudier la voie p53 et son rôle dans la suppression des tumeurs. En inhibant l'interaction entre MDMX et p53, this compound contribue à restaurer la fonction de p53, conduisant à l'apoptose des cellules cancéreuses . Ce composé est également utilisé dans des tests de criblage à haut débit pour identifier des agents thérapeutiques potentiels pour les cancers présentant une inactivation de la voie p53 .
Mécanisme d'action
This compound exerce ses effets en formant un complexe covalent mais réversible avec MDMX, le bloquant dans une conformation qui l'empêche de se lier à p53 . Cette interaction stabilise p53, lui permettant d'induire l'apoptose dans les cellules cancéreuses. La stabilité relative du complexe this compound-MDMX est influencée par des facteurs tels que le potentiel réducteur du milieu et la présence d'agrégats .
Comparaison Avec Des Composés Similaires
Composés similaires :
- Nutlin-3a
- RG-7112
- Idasanutlin (RG7388)
- MI-773 (SAR405838)
- NSC 207895
Unicité : SJ-172550 est unique dans sa capacité à former un complexe covalent réversible avec MDMX, ce qui le distingue des autres inhibiteurs de MDMX qui peuvent ne pas avoir cette propriété de liaison réversible . De plus, this compound a montré des effets additifs lorsqu'il est combiné à des inhibiteurs de MDM2 comme le Nutlin-3a, améliorant son potentiel en tant qu'agent thérapeutique .
Propriétés
IUPAC Name |
methyl 2-[2-chloro-6-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5/c1-4-29-19-12-15(11-18(23)21(19)30-13-20(26)28-3)10-17-14(2)24-25(22(17)27)16-8-6-5-7-9-16/h5-12H,4,13H2,1-3H3/b17-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKFQJXGAQWHBZ-LICLKQGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)Cl)OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C)Cl)OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431979-47-4 | |
| Record name | SJ-17255 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Has the structure of SJ-172550 been confirmed, and is there spectroscopic data available?
A1: While the chemical name methyl 2-[2-chloro-6-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate is consistently used to describe this compound, none of the provided research articles explicitly confirm its structure through spectroscopic data like NMR or mass spectrometry.
Q2: Are there concerns regarding the stability of this compound?
A3: Yes, research has indicated that this compound exhibits instability in aqueous solutions, leading to the formation of degradation products. [] This instability poses a challenge for its use as a reliable tool in biological research, as the degradation products may have unknown biological activities.
Q3: What is the current understanding of the Structure-Activity Relationship (SAR) for this compound and its analogues?
A4: There is limited information available on the SAR of this compound and its analogues. While some studies utilize derivatives of (E)-3-benzylidene-7-methoxychroman-4-one, a structural feature present in this compound, to investigate cytotoxic properties, [, ] a systematic exploration of modifications to the this compound scaffold and their impact on MDMX inhibition or other biological activities is lacking in the provided literature.
Q4: Are there any known cases of resistance to this compound?
A4: The provided literature does not offer specific information regarding developed resistance mechanisms to this compound. Given the uncertainties surrounding its mechanism of action and its instability, extensive investigation into resistance mechanisms may be premature.
Q5: What are the implications of the findings on this compound for its potential as a therapeutic agent?
A7: The discovery of this compound's complex mechanism of action, its instability in aqueous solutions, and the lack of comprehensive SAR data raise concerns about its suitability as a therapeutic agent. [, ] Further research is needed to fully understand its behavior and to potentially modify its structure to enhance its stability and selectivity before it can be considered for clinical development.
Q6: Are there alternative MDMX inhibitors being explored?
A8: Yes, despite the challenges associated with developing selective MDMX inhibitors, research in this area continues. While this compound was initially considered a promising lead, its limitations have prompted the search for more stable and selective alternatives. [] The scientific community recognizes the therapeutic potential of disrupting the p53-MDM2/MDMX interaction, and ongoing efforts are focused on identifying and characterizing novel compounds with improved pharmacological properties. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




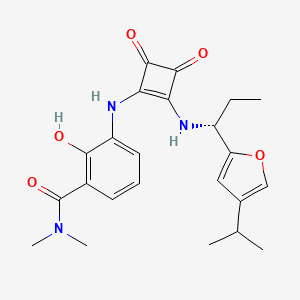
![7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine, N3-cyclopropyl-7-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B1680918.png)
![(4S,4aS,10bS)-10b-(4-chlorophenyl)sulfonyl-7,10-difluoro-4-(2-methylsulfonylethyl)-2,4,4a,5-tetrahydro-1H-pyrano[3,4-c]chromene](/img/structure/B1680919.png)
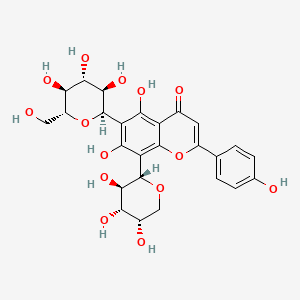


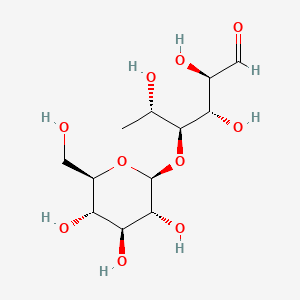
![5-[(3S,8R,9S,10R,13R,14S,17R)-3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B1680924.png)
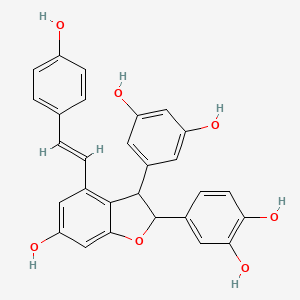

![methyl 4-[4-[4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butyl]piperazin-1-yl]-1H-indole-2-carboxylate](/img/structure/B1680930.png)
